molecular formula C7H16ClNO2 B13469659 3-[1-(Aminomethyl)cyclopropyl]propane-1,2-diol hydrochloride

3-[1-(Aminomethyl)cyclopropyl]propane-1,2-diol hydrochloride

Cat. No.: B13469659
M. Wt: 181.66 g/mol
InChI Key: ZYOQROILCIAPBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-(Aminomethyl)cyclopropyl]propane-1,2-diol hydrochloride is a chemical compound with the molecular formula C7H16ClNO2 It is a derivative of cyclopropane, a three-membered carbon ring, and contains both amine and diol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of cyclopropylmethylamine as a starting material, which undergoes a series of reactions including halogenation, nucleophilic substitution, and reduction to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[1-(Aminomethyl)cyclopropyl]propane-1,2-diol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The diol groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form simpler alcohols or amines.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to introduce halogen atoms.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diol groups can yield ketones or aldehydes, while reduction can produce primary or secondary alcohols.

Scientific Research Applications

3-[1-(Aminomethyl)cyclopropyl]propane-1,2-diol hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a useful tool for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-[1-(Aminomethyl)cyclopropyl]propane-1,2-diol hydrochloride exerts its effects involves interactions with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, while the diol groups can participate in redox reactions. These interactions can modulate the activity of biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylamine: A simpler compound with a cyclopropane ring and an amine group.

    Propane-1,2-diol: A diol without the cyclopropane ring or aminomethyl group.

    Aminomethylcyclopropane: Contains the cyclopropane ring and aminomethyl group but lacks the diol functionality.

Uniqueness

3-[1-(Aminomethyl)cyclopropyl]propane-1,2-diol hydrochloride is unique due to the combination of its cyclopropane ring, aminomethyl group, and diol functionality. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C7H16ClNO2

Molecular Weight

181.66 g/mol

IUPAC Name

3-[1-(aminomethyl)cyclopropyl]propane-1,2-diol;hydrochloride

InChI

InChI=1S/C7H15NO2.ClH/c8-5-7(1-2-7)3-6(10)4-9;/h6,9-10H,1-5,8H2;1H

InChI Key

ZYOQROILCIAPBN-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC(CO)O)CN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.